molecular formula C17H14N2O2S B11648947 2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B11648947
M. Wt: 310.4 g/mol
InChI Key: OGPMPAUGGNRKAU-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-phenyl-1,3-thiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new antibiotics.

    Medicine: The compound has been investigated for its anticancer properties and has shown promising results in inhibiting the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C17H14N2O2S/c1-21-15-10-6-5-9-13(15)16(20)19-17-18-14(11-22-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,19,20)

InChI Key

OGPMPAUGGNRKAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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